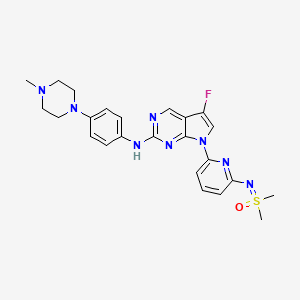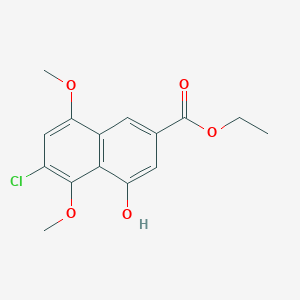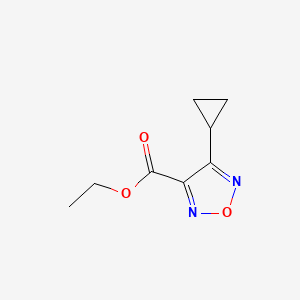![molecular formula C22H30BrN3O6 B13926580 1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate CAS No. 1021919-25-4](/img/structure/B13926580.png)
1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzimidazole core, which is substituted with a bromine atom and protected amino groups. The presence of tert-butyl groups provides steric hindrance, which can influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups. This step involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to reveal the free amines.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Hydrolysis: Aqueous acid or base can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzimidazole derivatives can be obtained.
Deprotected Amines: Removal of Boc groups yields the free amines.
Carboxylic Acid: Hydrolysis of the ester group results in the formation of the carboxylic acid.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may serve as probes or inhibitors in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the bromine atom and Boc-protected amino groups can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-propenoate
- 9H-Purine-9-carboxylic acid, 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
- L-Glutamic acid, N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-, 1,5-bis(1,1-dimethylethyl) ester
Uniqueness
1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate is unique due to the combination of its benzimidazole core, bromine substitution, and Boc-protected amino groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
特性
CAS番号 |
1021919-25-4 |
|---|---|
分子式 |
C22H30BrN3O6 |
分子量 |
512.4 g/mol |
IUPAC名 |
tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C22H30BrN3O6/c1-20(2,3)30-17(27)25-15-11-10-13(23)12-14(15)24-16(25)26(18(28)31-21(4,5)6)19(29)32-22(7,8)9/h10-12H,1-9H3 |
InChIキー |
IRJPLLBSWSQWMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)
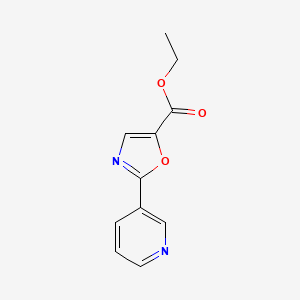
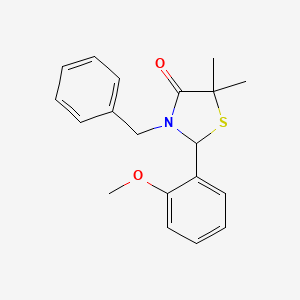

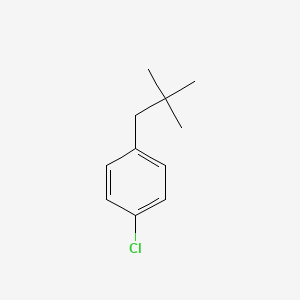
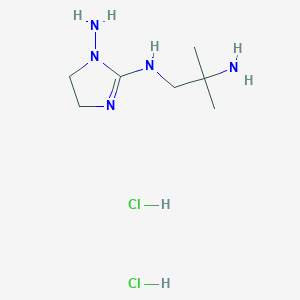
![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
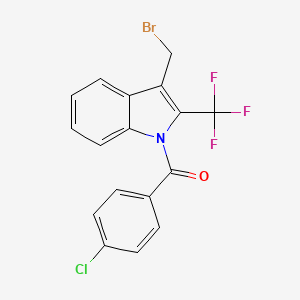
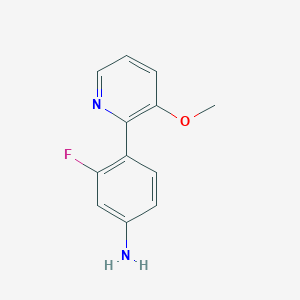

![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
